molecular formula C28H27FN2O4 B2685535 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 903189-77-5

7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No. B2685535
CAS RN: 903189-77-5
M. Wt: 474.532
InChI Key: QWTXNUBVMAITOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromen-4-one, which is a type of heterocyclic compound. It has a piperazine ring, which is a common feature in many pharmaceuticals, and it also has fluorophenyl and methoxyphenyl groups attached to it .


Molecular Structure Analysis

The compound contains a chromen-4-one moiety, a piperazine ring, and fluorophenyl and methoxyphenyl groups. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with acids or electrophiles. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic rings could impact its solubility .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds similar to the one , demonstrating the interest in chromen-4-one derivatives for their potential biological activities. For instance, the synthesis of novel chromen-2-one derivatives with various substitutions has been reported, indicating significant antimicrobial activities and providing insights into their structure-activity relationships (Mandala et al., 2013). These studies often involve comprehensive structural analyses using techniques like IR, NMR, and mass spectroscopy to confirm the identities of synthesized compounds.

Molecular Docking and Biological Activities

Molecular docking studies are frequently employed to predict the interaction of these compounds with biological targets. For example, novel pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines, with molecular docking revealing good binding affinity to Bcl-2 protein, suggesting potential as anticancer agents (Parveen et al., 2017).

Antimicrobial and Anti-inflammatory Potential

The antimicrobial and anti-inflammatory potential of chromen-4-one derivatives has also been explored. Compounds exhibiting significant antibacterial and antifungal activity have been identified, underscoring the utility of these molecules in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel piperazine derivatives of flavone, demonstrating promising anti-inflammatory and antimicrobial activities, indicate the therapeutic potential of such compounds (Hatnapure et al., 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound and developing synthetic methods for its preparation .

properties

IUPAC Name

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O4/c1-33-23-8-2-20(3-9-23)26-19-35-27-18-24(10-11-25(27)28(26)32)34-17-16-30-12-14-31(15-13-30)22-6-4-21(29)5-7-22/h2-11,18-19H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTXNUBVMAITOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.